Cas no 1251618-72-0 (N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine)

N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine structure
1251618-72-0 structure
商品名:N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
CAS番号:1251618-72-0
MF:C25H29N3O3
メガワット:419.51606631279
CID:5434063
PubChem ID:49673451

N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine 化学的及び物理的性質

名前と識別子

    • [4-[(2,4-Dimethoxyphenyl)amino]-6-methyl-2-quinolinyl](4-methyl-1-piperidinyl)methanone
    • 1251618-72-0
    • AKOS021910749
    • [4-(2,4-dimethoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
    • (4-((2,4-dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone
    • N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
    • F3222-4936
    • CCG-358227
    • インチ: 1S/C25H29N3O3/c1-16-9-11-28(12-10-16)25(29)23-15-22(19-13-17(2)5-7-20(19)26-23)27-21-8-6-18(30-3)14-24(21)31-4/h5-8,13-16H,9-12H2,1-4H3,(H,26,27)
    • InChIKey: ZEMJQFSJCZOQAP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(C2C=C(C)C=CC=2N=1)NC1C=CC(=CC=1OC)OC)N1CCC(C)CC1

計算された属性

  • せいみつぶんしりょう: 419.22089180g/mol
  • どういたいしつりょう: 419.22089180g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 595
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 63.7Ų

じっけんとくせい

  • 密度みつど: 1.191±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 592.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 5.50±0.50(Predicted)

N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3222-4936-10mg
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
1251618-72-0 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3222-4936-10μmol
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
1251618-72-0 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3222-4936-2mg
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
1251618-72-0 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-4936-3mg
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
1251618-72-0 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3222-4936-5mg
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
1251618-72-0 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3222-4936-2μmol
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
1251618-72-0 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3222-4936-4mg
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
1251618-72-0 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3222-4936-5μmol
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
1251618-72-0 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3222-4936-1mg
N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
1251618-72-0 90%+
1mg
$54.0 2023-04-27

N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine 関連文献

N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amineに関する追加情報

N-(2,4-Dimethoxyphenyl)-6-Methyl-2-(4-Methylpiperidine-1-Carbonyl)Quinolin-4-Amine: A Comprehensive Overview

N-(2,4-Dimethoxyphenyl)-6-Methyl-2-(4-Methylpiperidine-1-Carbonyl)Quinolin-4-Amine, commonly referenced by its CAS number 1251618-72-0, is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their unique chemical properties and biological activities. The structure of this compound is characterized by a quinoline ring system, which is further substituted with a 2,4-dimethoxyphenyl group, a 6-methyl group, and a 4-methylpiperidine-1-carbonyl group. These substituents contribute to its diverse chemical reactivity and functional properties.

The synthesis of N-(2,4-Dimethoxyphenyl)-6-Methyl-2-(4-Methylpiperidine-1-Carbonyl)Quinolin-4-Amine involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have employed various methodologies to optimize the synthesis process, ensuring high yield and purity. Recent advancements in catalytic systems and green chemistry have further enhanced the efficiency of these reactions, making the compound more accessible for large-scale production.

One of the most promising applications of this compound lies in the field of pharmacology. Studies have demonstrated that N-(2,4-Dimethoxyphenyl)-6-Methyl-2-(4-Methylpiperidine-1-Carbonyl)Quinolin-4-Amine exhibits potent bioactivity against several disease targets. For instance, it has shown significant anti-inflammatory properties, making it a potential candidate for developing novel therapeutic agents. Additionally, its ability to modulate cellular signaling pathways has garnered interest in oncology research.

In recent years, the application of CAS No. 1251618-72-0 in materials science has also been explored. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of advanced semiconductors and optoelectronic devices. Researchers have reported enhanced charge transport properties when this compound is incorporated into polymer blends, suggesting its potential in next-generation electronic materials.

The environmental impact of N-(2,4-Dimethoxyphenyl)-6-Methyl-2-(4-Methylpiperidine-1-Carbonyl)Quinolin-4-Amine has also been a topic of interest. Studies have shown that it exhibits biodegradability under specific conditions, which is crucial for its sustainable use in industrial applications. Furthermore, its low toxicity profile makes it an eco-friendly alternative to traditional chemical compounds used in various industries.

From a structural perspective, the compound's quinoline core plays a pivotal role in its reactivity and functionality. The presence of electron-donating groups such as methoxy and methyl substituents enhances the compound's stability and reactivity towards electrophilic attacks. This makes it an ideal substrate for further functionalization in organic synthesis.

Recent research has also focused on the stereochemical aspects of this compound. The configuration of substituents around the quinoline ring has been found to significantly influence its biological activity and chemical reactivity. By employing asymmetric synthesis techniques, researchers have successfully synthesized enantiomerically pure forms of this compound, opening new avenues for chirality-based applications.

In conclusion, N-(2,4-Dimethoxyphenyl)-6-Methyl-2-(4-Methylpiperidine-1-Carbonyl)Quinolin-4-Amine (CAS No. 1251618-72-0) is a versatile compound with immense potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development.

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